Constitutional Isomerism with Branched 3-Methylbutanoyl Terminus Versus Linear Pentanoyl Analog (CAS 1049292-32-1): Identical Formula, Distinct Molecular Topology
The target compound is a constitutional isomer of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one (CAS 1049292-32-1). Both share the molecular formula C20H26N4O2 and molecular weight 354.45 g/mol . However, the target compound features a branched 3-methylbutanoyl terminus (isovaleryl-type) with a tertiary carbon at the β-position, whereas the pentan-1-one analog bears an unbranched linear five-carbon chain. This structural difference introduces steric bulk proximal to the piperazine carbonyl, reducing conformational flexibility and altering the spatial presentation of the terminal methyl groups relative to any biological target surface [1]. Class-level SAR evidence from pyridazinone-arylpiperazine series demonstrates that even subtle modifications to the terminal fragment (e.g., cyclic vs. acyclic substituents at the pyridazinone nucleus) can shift alpha1-AR affinity from 0.052 nM to >100 nM [1].
| Evidence Dimension | Molecular topology and steric profile of the terminal acyl chain |
|---|---|
| Target Compound Data | Branched 3-methylbutanoyl terminus; tertiary β-carbon; restricted rotational freedom around Cα–Cβ bond |
| Comparator Or Baseline | Linear pentanoyl terminus (CAS 1049292-32-1); all-secondary carbon chain; greater conformational自由度 |
| Quantified Difference | Isomeric (identical MW 354.45 and formula C20H26N4O2); differentiated by steric bulk distribution and conformational entropy |
| Conditions | Structural comparison by molecular formula, SMILES, and predicted 3D conformation |
Why This Matters
For any SAR campaign or biological assay, constitutional isomers cannot be assumed equipotent — procurement of the correct isomer is essential to avoid misleading structure-activity correlations.
- [1] Betti L, Corelli F, Floridi M, et al. Alpha1-adrenoceptor antagonists. 6. J Med Chem. 2003;46(16):3555-3558. (Alpha1-AR Ki = 0.052 nM for optimized compound; SAR demonstrates sensitivity to terminal fragment modifications). View Source
